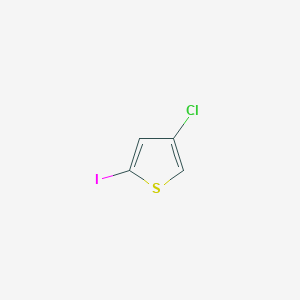

4-Chloro-2-iodothiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-iodothiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClIS/c5-3-1-4(6)7-2-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNHNGPOTPARPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClIS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Directed Metalation Dom and Lithiation Halogen Exchange Routes

Functional Group Interconversion and Derivatization from Precursors

The synthesis of 4-chloro-2-iodothiophene can be efficiently achieved by modifying existing thiophene scaffolds. These methods leverage the known reactivity of the thiophene ring to introduce the desired halogen substituents in a controlled manner.

Halogen Exchange Reactions

Halogen exchange, or a transhalogenation reaction, is a direct method for converting one halogen for another. The Finkelstein reaction, which involves treating an alkyl or aryl halide with an excess of a metal iodide, is a classic example of this transformation. In the context of thiophenes, a plausible route to 4-chloro-2-iodothiophene would involve a selective halogen exchange on a di-halogenated precursor like 2,4-dichlorothiophene (B3031161) or 4-chloro-2-bromothiophene.

The reactivity of halogens in nucleophilic substitution on a thiophene ring generally follows the order I > Br > Cl. This trend implies that converting a chloro group to an iodo group is feasible. High-temperature halogen exchange (Halex) reactions, often using potassium fluoride (B91410) in a polar aprotic solvent, demonstrate the industrial potential of such transformations, although they are more commonly used for fluorination scientificupdate.com. For iodination, treating a chlorinated thiophene with an iodide salt like sodium iodide or potassium iodide in a suitable solvent is the standard approach. The selective exchange at the more reactive C2 position of 2,4-dichlorothiophene would be the desired pathway. The use of titanocene (B72419) dihalides in conjunction with trialkyl aluminum has been shown to catalyze halogen exchange reactions under mild conditions, offering a potential route for selective conversions organic-chemistry.org.

Table 1: Examples of Halogen Exchange Reactions on Thiophenes

| Starting Material | Reagents | Product | Notes | Reference |

|---|---|---|---|---|

| Alkyl Fluorides | Titanocene dihalides, trialkyl aluminum, polyhalomethanes | Alkyl Halides (Chlorides, Bromides, Iodides) | Catalytic system for F/Cl, F/Br, and F/I exchange. C-F bonds are selectively activated. | organic-chemistry.org |

| 2,4-Dichloronitrobenzene | Potassium fluoride, Dimethylacetamide (DMAc), Phase transfer catalyst | 2,4-Difluoronitrobenzene | Industrial Halex reaction, highlighting the feasibility of high-temperature halogen exchange. | scientificupdate.com |

| 1,8-Dibromooctane | Iodobutane, Alumina (B75360) (catalyst) | 1,8-Diiodooctane | Demonstrates halogen exchange catalyzed by commercial alumina under solventless conditions. | nih.gov |

Synthesis from Thiophene Carboxylic Acid Derivatives

Another powerful strategy involves the manipulation of a carboxyl group on the thiophene ring. Thiophene-2-carboxylic acids can serve as precursors for introducing halogens via decarboxylative halogenation reactions.

A primary example is the Hunsdiecker reaction , where silver salts of carboxylic acids react with elemental halogens to produce organic halides with the loss of carbon dioxide wikipedia.orgbyjus.com. To synthesize 4-chloro-2-iodothiophene, one would first need to prepare 4-chloro-2-thiophenecarboxylic acid. This precursor could then be converted to its silver salt and treated with iodine. Several modifications of the Hunsdiecker reaction exist, such as using mercuric oxide with the halogen (Cristol-Firth modification) or thallium salts, which can sometimes improve yields nih.govthermofisher.com. While effective for many aliphatic and some aromatic acids, the classic Hunsdiecker reaction can have limitations, and its success may depend on the purity and dryness of the silver salt nih.govthermofisher.com.

The synthesis of the required 4-chloro-2-thiophenecarboxylic acid itself can be approached in multiple ways. One method involves the direct halogenation of thiophene-2-carboxylic acid smolecule.com. Alternatively, a one-pot method has been described for synthesizing 5-chlorothiophene-2-carboxylic acid, which involves chlorination of 2-thiophenecarboxaldehyde followed by oxidation google.com. A similar strategy could potentially be adapted for the 4-chloro isomer. Recently, transition metal complexes of 3-chlorothiophene-2-carboxylic acid have been synthesized and characterized, indicating the accessibility of such precursors mdpi.com.

Table 2: Decarboxylative Halogenation Approaches

| Reaction Name | General Substrate | Reagents | General Product | Key Features | Reference |

|---|---|---|---|---|---|

| Hunsdiecker Reaction | Silver salt of a carboxylic acid | Halogen (e.g., I₂) in CCl₄ | Organic Halide | Radical mechanism; product has one less carbon atom. | wikipedia.orgbyjus.com |

| Cristol-Firth Modification | Carboxylic acid | Mercuric oxide, Halogen | Organic Halide | Avoids the need to prepare the dry silver salt. | thermofisher.com |

| Barton Modification | Carboxylic acid | N-hydroxypyridine-2-thione, halogen source (e.g., CCl₄, CHI₃) | Organic Halide | Forms a Barton ester intermediate; good functional group compatibility. | thermofisher.com |

Cyclization Approaches for Thiophene Ring Construction

Instead of modifying a pre-existing thiophene, the target molecule can be built from acyclic precursors through cyclization reactions. These methods offer the advantage of constructing the substituted ring system in a single or few steps, often with high regioselectivity.

Metal-Catalyzed Heterocyclization of Functionalized Alkynes

The metal-catalyzed heterocyclization of functionalized alkynes is a highly effective and atom-economical method for the regioselective synthesis of substituted thiophenes rsc.orgpsu.edu. These reactions typically involve the activation of a triple bond by a metal catalyst, followed by an intramolecular nucleophilic attack by a sulfur-containing group mdpi.com. To generate 4-chloro-2-iodothiophene, this strategy would require a carefully designed alkyne precursor bearing a chlorine atom at the appropriate position and a sulfur nucleophile. The iodine could be introduced either on the precursor or after the ring has been formed.

A particularly relevant variant is iodocyclization , where an iodine source is used to induce the cyclization. This approach directly installs an iodine atom onto the resulting heterocyclic ring rsc.orgmdpi.com. For example, 1-mercapto-3-yn-2-ol derivatives can be converted to 3-iodothiophenes by reacting them with molecular iodine and a base like sodium bicarbonate organic-chemistry.orgnih.gov. By starting with a chloro-substituted 1-mercapto-3-yn-2-ol, it is conceivable that a 4-chloro-iodothiophene derivative could be synthesized directly. This method is advantageous due to its mild reaction conditions, often proceeding at room temperature, and its high regioselectivity mdpi.comorganic-chemistry.org.

Table 3: Metal-Catalyzed and Iodocyclization Reactions for Thiophene Synthesis

| Reaction Type | Precursor Type | Typical Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Metal-Catalyzed Heterocyclization | S-Containing Alkyne Substrates | Pd, Ni, Cu, Rh catalysts | Substituted Thiophenes | Atom-economical, regioselective, builds ring with desired pattern. | rsc.orgpsu.edumdpi.com |

| Iodocyclization | 1-Mercapto-3-yn-2-ols | I₂, NaHCO₃ | Substituted 3-Iodothiophenes | Directly installs iodine during cyclization under mild conditions. | organic-chemistry.orgnih.gov |

| Iodocyclization/Alkylation | 2-Alkynylthioanisoles | I₂, 1,3-dicarbonyl compounds | Functionalized 3-Iodobenzo[b]thiophenes | One-pot strategy to generate complex structures. | nih.gov |

Ring-Closing Reactions to Form Substituted Thiophenes

A variety of classical and modern ring-closing reactions can be employed to construct the thiophene nucleus from open-chain starting materials. These methods rely on the condensation of precursors that contain the necessary carbon and sulfur atoms.

The Fiesselmann thiophene synthesis is a notable example, involving the condensation of thioglycolic acid derivatives with α,β-acetylenic esters in the presence of a base to yield 3-hydroxy-2-thiophenecarboxylic acid derivatives wikipedia.orgderpharmachemica.comrsc.org. By selecting an appropriately substituted acetylenic ester containing a chlorine atom, this method could provide a pathway to a 4-chloro-thiophene core, which could then be further functionalized. A variation of this reaction allows for the synthesis of 3-aminothiophenes if the substrate contains a nitrile group instead of an ester wikipedia.org.

Other established methods like the Paal-Knorr (from 1,4-dicarbonyls and a sulfur source) and Gewald (from a ketone/aldehyde, an α-cyanoester, and sulfur) syntheses are pillars of thiophene chemistry derpharmachemica.comresearchgate.net. Adapting these reactions would require starting materials that incorporate a chlorine atom at the correct position to guide the formation of the 4-chloro-substituted ring. While powerful, these multicomponent reactions can sometimes lead to mixtures of products if the precursors are not chosen carefully.

| Synthetic Approach | Advantages | Disadvantages | Selectivity Control |

| Functional Group Interconversion (e.g., Halogen Exchange) | - Often fewer steps if a suitable precursor is available.- High potential for regioselectivity. | - Dependent on the availability and synthesis of specific di-halogenated precursors (e.g., 2,4-dichlorothiophene).- May require harsh conditions. | Excellent, based on the differential reactivity of C-X bonds at the α- and β-positions of the thiophene ring. |

| From Carboxylic Acid Derivatives (e.g., Hunsdiecker) | - Utilizes common carboxylic acid functional group.- Well-established transformations. | - Hunsdiecker reaction can have variable yields and requires stoichiometric silver salts.- Requires prior synthesis of the specific 4-chloro-2-thiophenecarboxylic acid. | High, as the position of the halogen is determined by the initial position of the carboxylic acid group. |

| Metal-Catalyzed Cyclization | - High atom economy.- Can build complex, substituted rings in one step.- Iodocyclization offers direct installation of iodine. | - Requires synthesis of specific, sometimes complex, acyclic alkyne precursors.- Catalyst costs can be a factor. | Excellent, as the substitution pattern is "programmed" into the acyclic precursor. |

| Classical Ring-Closing Reactions (e.g., Fiesselmann) | - Uses relatively simple and accessible starting materials.- Well-understood reaction mechanisms. | - Can require multiple components, potentially leading to side products.- May lack regiocontrol if symmetrical precursors are not used. | Moderate to good, but highly dependent on the structure of the starting materials. Careful selection of precursors is critical. |

Reactivity and Transformation Pathways of 4 Chloro 2 Iodothiophene

Differential Reactivity of Halogen Substituents

The reactivity of the halogen substituents in 4-Chloro-2-iodothiophene is dictated by the inherent differences in the carbon-halogen bond strengths. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This disparity in bond energy is a key factor that enables the selective activation and functionalization of the C-I bond while leaving the C-Cl bond intact.

The greater reactivity of the carbon-iodine bond over the carbon-chlorine bond is a well-established principle in organic chemistry, particularly in the context of transition metal-catalyzed reactions. The C-I bond is longer and has a lower bond dissociation energy compared to the C-Cl bond, making it more susceptible to oxidative addition to a low-valent metal center, which is often the initial step in cross-coupling catalytic cycles.

This selective activation is crucial for the controlled, stepwise synthesis of more complex molecules. By choosing appropriate reaction conditions, chemists can precisely target the iodo-position for an initial transformation, reserving the less reactive chloro-position for a subsequent reaction. This hierarchical reactivity is fundamental to the strategic design of synthetic routes involving dihalogenated heterocycles.

Orthogonal functionalization refers to the selective modification of one functional group in the presence of another, different functional group, without affecting the latter. In the case of 4-Chloro-2-iodothiophene, the differential reactivity of the two halogen atoms provides an ideal platform for such a strategy.

A typical orthogonal functionalization strategy would involve two sequential steps:

Initial Functionalization at the Iodo-position: A mild, selective reaction, such as a Suzuki-Miyaura, Sonogashira, or Heck coupling, is first performed under conditions that favor the activation of the C-I bond. This step introduces a new substituent at the 2-position of the thiophene (B33073) ring.

Subsequent Functionalization at the Chloro-position: The resulting 2-substituted-4-chlorothiophene can then be subjected to a second, distinct transformation at the chloro-position. This often requires more forcing reaction conditions or a different catalytic system to activate the stronger C-Cl bond.

This stepwise approach allows for the introduction of two different substituents at specific positions on the thiophene core, a process that would be difficult to achieve in a single step with a high degree of control.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. 4-Chloro-2-iodothiophene is an excellent substrate for these reactions, owing to the predictable reactivity of its halogen substituents.

Palladium-catalyzed reactions, in particular, have been extensively developed and are widely used in organic synthesis. These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst, ligands, base, and solvent is critical for achieving high efficiency and selectivity.

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. nih.govyoutube.comresearchgate.net It typically involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. nih.gov Due to the high reactivity of the C-I bond, 4-Chloro-2-iodothiophene readily participates in Suzuki-Miyaura couplings, primarily at the 2-position.

####### 3.2.1.1.1. Arylboronic Acids and Esters as Coupling Partners

Arylboronic acids and their corresponding esters are common coupling partners in Suzuki-Miyaura reactions. organic-chemistry.org They are generally stable, commercially available, and have low toxicity. The reaction of 4-Chloro-2-iodothiophene with various arylboronic acids allows for the synthesis of a wide range of 2-aryl-4-chlorothiophenes. These products can then serve as intermediates for further functionalization at the remaining chloro-position.

The reaction is typically carried out in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) or a combination of a palladium(II) precursor like Palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand. A base, such as sodium carbonate, potassium phosphate, or triethylamine, is required to facilitate the transmetalation step.

Below is a representative data table illustrating the expected outcomes of the Suzuki-Miyaura cross-coupling of 4-Chloro-2-iodothiophene with various arylboronic acids, based on established methodologies for similar substrates. nih.gov

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 4-Chloro-2-phenylthiophene | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 4-Chloro-2-(4-methoxyphenyl)thiophene | 95 |

| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 4-Chloro-2-(3-tolyl)thiophene | 89 |

| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 4-Chloro-2-(4-fluorophenyl)thiophene | 91 |

| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 4-Chloro-2-(naphthalen-2-yl)thiophene | 88 |

This table is illustrative of typical results and conditions for Suzuki-Miyaura reactions involving iodoarenes.

Palladium-Catalyzed Coupling Reactions

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Regioselectivity in Polyhalogenated Thiophenes

The selective functionalization of polyhalogenated thiophenes is a crucial strategy for the synthesis of complex substituted heterocyclic compounds. The regioselectivity of these reactions, particularly in palladium-catalyzed cross-coupling, is governed by a combination of factors, including the nature of the halogen, the electronic properties of the thiophene ring, and the specific reaction conditions employed.

In the case of 4-chloro-2-iodothiophene, the significant difference in the reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds dictates the primary site of reaction. The C-I bond is considerably weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst, which is generally the rate-determining step in cross-coupling reactions. acs.org This inherent reactivity difference allows for selective coupling at the C2 position, leaving the C4-Cl bond intact for subsequent transformations.

Computational studies have provided deeper insights into the factors governing regioselectivity in polyhalogenated heterocycles. acs.orgresearchgate.net The energy required to distort the carbon-halogen bond to the transition-state geometry, which is related to the bond dissociation energy (BDE), and the interaction between the heterocycle's lowest unoccupied molecular orbital (LUMO) and the palladium catalyst's highest occupied molecular orbital (HOMO) are key determinants. acs.orgresearchgate.net For polyhalogenated thiophenes, oxidative addition is generally favored at the α-position (C2 or C5) over the β-position (C3 or C4). nih.gov This preference is not solely based on BDEs but is also influenced by the electronic characteristics of the thiophene ring. nih.gov

It is important to note that while the general trend favors reactivity at the more labile C-I bond, the choice of catalyst, ligands, and reaction conditions can sometimes influence and even reverse the expected regioselectivity. nih.gov However, for typical cross-coupling reactions involving 4-chloro-2-iodothiophene, the initial functionalization overwhelmingly occurs at the 2-position.

Sonogashira Coupling for Alkyne Introduction

The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orgorganic-chemistry.org This reaction, catalyzed by a combination of palladium and copper complexes, is particularly effective for the introduction of alkyne moieties onto the thiophene ring of 4-chloro-2-iodothiophene.

Given the higher reactivity of the C-I bond, the Sonogashira coupling of 4-chloro-2-iodothiophene with a terminal alkyne proceeds selectively at the 2-position. This allows for the synthesis of 2-alkynyl-4-chlorothiophenes, which are versatile intermediates for the construction of more complex molecules.

The mechanism of the Sonogashira coupling reaction is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orgyoutube.com

Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide (in this case, the C-I bond of 4-chloro-2-iodothiophene) to form a Pd(II) intermediate. wikipedia.orgyoutube.com

Transmetalation: The Pd(II) complex then reacts with a copper acetylide species, generated in the copper cycle, in a transmetalation step. This transfers the alkyne group from copper to palladium, forming a palladium-alkynyl complex and regenerating the copper catalyst. wikipedia.orgnih.gov

Reductive Elimination: The palladium-alkynyl complex undergoes reductive elimination to form the final coupled product (the 2-alkynyl-4-chlorothiophene) and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgnih.gov

Copper Cycle:

π-Alkyne Complex Formation: The copper(I) salt, typically CuI, coordinates with the terminal alkyne, increasing the acidity of the terminal proton. youtube.comyoutube.com

Deprotonation: A base, commonly an amine, deprotonates the alkyne to form a copper acetylide. youtube.comyoutube.com This copper acetylide is the key nucleophile that participates in the transmetalation step of the palladium cycle.

Recent studies have also explored copper-free Sonogashira reactions. nih.govorganic-chemistry.org In these systems, the mechanism is proposed to proceed through a tandem Pd/Pd cycle, where a Pd(II) species fulfills the role of the copper co-catalyst in activating the alkyne. nih.gov The reaction is initiated by the dissociation of a phosphine ligand from the palladium complex, which is often the rate-determining step. nih.gov

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and enhanced selectivity. gu.semdpi.comorganic-chemistry.org In the context of the Sonogashira coupling, microwave-assisted conditions have been successfully applied to the reaction of 4-chloro-2-iodothiophene and its derivatives. gu.semdpi.com

The use of microwave heating can accelerate the rate of the catalytic cycles, allowing for rapid and efficient coupling. gu.senih.gov This is particularly advantageous for less reactive substrates or when using more challenging reaction conditions. Microwave-assisted Sonogashira couplings have been performed in both homogeneous and solid-phase formats, demonstrating the versatility of this technique. gu.senih.gov

A typical microwave-assisted Sonogashira reaction involving a halo-thiophene might utilize a palladium catalyst, a copper(I) co-catalyst, a base such as triethylamine, and a suitable solvent, with the reaction mixture being heated in a microwave reactor for a short period. mdpi.com The precise conditions, including temperature, time, and catalyst loading, can be optimized to achieve the desired outcome. The development of microwave-assisted protocols has made the Sonogashira coupling an even more attractive method for the synthesis of alkynyl-substituted thiophenes. rsc.org

| Parameter | Conventional Heating | Microwave Heating | Reference |

| Reaction Time | Hours to days | Minutes to hours | gu.seorganic-chemistry.orgnih.gov |

| Yields | Moderate to high | Often higher | mdpi.comrsc.org |

| Side Reactions | Can be more prevalent | Often reduced | gu.se |

| Energy Efficiency | Lower | Higher | mdpi.com |

Heck Reaction for Alkene Coupling

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of modern organic synthesis and provides a powerful method for the vinylation of aryl and vinyl halides. In the context of 4-chloro-2-iodothiophene, the Heck reaction offers a route to introduce alkene substituents at the 2-position, again leveraging the greater reactivity of the C-I bond.

The reaction typically involves a palladium(0) catalyst, a base, and a suitable solvent. The alkene coupling partner can be varied, allowing for the synthesis of a wide range of substituted thiophenes.

The conventional Heck reaction results in the formation of a substituted alkene. wikipedia.org However, a variation known as the reductive Heck reaction leads to the formation of a C(sp²)–C(sp³) bond, effectively achieving hydroarylation of the alkene. nih.govrsc.org In this process, the alkylpalladium(II) intermediate formed after the migratory insertion of the alkene is intercepted by a hydride source before β-hydride elimination can occur. nih.gov This results in the formation of a new C-H bond and a saturated carbon-carbon bond.

Common hydride sources for the reductive Heck reaction include formates, and the reaction mechanism involves a similar initial oxidative addition and migratory insertion as the traditional Heck reaction. nih.gov The key difference lies in the final step, where reductive cleavage of the palladium-carbon bond by the hydride source replaces the β-hydride elimination. nih.gov This variant has found significant application in total synthesis. nih.gov

The Heck reaction can be performed in both an intermolecular and an intramolecular fashion.

Intermolecular Heck Reaction: This is the more common variant where the aryl halide and the alkene are separate molecules. princeton.edu The reaction leads to the formation of a new carbon-carbon bond between the two coupling partners. masterorganicchemistry.com While highly effective, regioselectivity can sometimes be a challenge with unsymmetrical alkenes. princeton.edu

Negishi Coupling with Organozinc Reagents

The Negishi coupling is a powerful palladium- or nickel-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide. wikipedia.orgorganic-chemistry.org This reaction is particularly useful in organic synthesis due to its high functional group tolerance and the relatively high reactivity of organozinc reagents compared to other organometallic compounds. wikipedia.orgsigmaaldrich.com

In the context of 4-chloro-2-iodothiophene, the significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for selective functionalization. The C-I bond is considerably more reactive towards oxidative addition to the palladium(0) or nickel(0) catalyst than the C-Cl bond. This chemoselectivity enables the targeted coupling at the 2-position of the thiophene ring, leaving the chloro substituent intact for potential subsequent transformations.

A typical Negishi coupling involving 4-chloro-2-iodothiophene would proceed via the following catalytic cycle:

Oxidative Addition: The active Pd(0) or Ni(0) catalyst oxidatively adds to the C-I bond of 4-chloro-2-iodothiophene to form a thiophenyl-metal(II)-iodide complex.

Transmetalation: The organozinc reagent (R-ZnX) transfers its organic group (R) to the metal center, displacing the iodide and forming a diorganometal(II) complex.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated from the complex, forming the desired 2-substituted-4-chlorothiophene and regenerating the active metal(0) catalyst.

The choice of catalyst, ligands, and reaction conditions can be optimized to achieve high yields and selectivity. For instance, palladium catalysts are generally favored for their high yields and broad functional group tolerance. wikipedia.org The use of specific phosphine ligands, such as SPhos, has been shown to be effective for the Negishi cross-coupling of organozinc reagents with aryl halides, including challenging ortho-substituted examples. nih.gov

| Organozinc Reagent | Catalyst | Ligand | Solvent | Product | Yield |

|---|---|---|---|---|---|

| Aryl-ZnCl | Pd₂(dba)₃ | SPhos | THF | 4-Chloro-2-arylthiophene | Good to Excellent |

| Alkenyl-ZnBr | Pd(PPh₃)₄ | - | Dioxane | 4-Chloro-2-alkenylthiophene | Good |

| Alkyl-ZnI | Ni(acac)₂ | PCyp₃ | THF/NMP | 4-Chloro-2-alkylthiophene | Moderate to Good |

Stille Coupling with Organostannanes

The Stille coupling is a versatile palladium-catalyzed cross-coupling reaction that joins an organostannane (organotin compound) with an organic halide or pseudohalide. wikipedia.orgorganicreactions.org This reaction is widely used in organic synthesis due to the air and moisture stability of organostannanes and the tolerance of the reaction to a wide variety of functional groups. orgsyn.orgthermofisher.com

Similar to the Negishi coupling, the Stille coupling of 4-chloro-2-iodothiophene proceeds with high chemoselectivity, favoring the reaction at the more labile carbon-iodine bond over the carbon-chlorine bond. This allows for the introduction of various organic moieties at the 2-position of the thiophene ring.

The catalytic cycle for the Stille coupling is analogous to other palladium-catalyzed cross-coupling reactions and involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org The transmetalation step, where the organic group is transferred from the tin atom to the palladium center, is a key step in the cycle. The reaction conditions, including the choice of palladium catalyst, ligands, and additives, can significantly influence the reaction's efficiency. The use of bulky, electron-rich phosphine ligands has been shown to improve reaction rates and substrate scope. orgsyn.org

The Stille reaction has been successfully employed in the synthesis of complex molecules, including natural products and materials for organic electronics. wikipedia.orgrsc.org For instance, it has been used to synthesize 1,1′-diaryl-4,4′-bibenzo[c]thiophene derivatives, highlighting its utility in constructing extended π-conjugated systems. rsc.org

| Organostannane | Catalyst | Ligand | Solvent | Product | Yield |

|---|---|---|---|---|---|

| Aryl-SnBu₃ | Pd(PPh₃)₄ | - | Toluene | 4-Chloro-2-arylthiophene | High |

| Vinyl-SnMe₃ | PdCl₂(PPh₃)₂ | - | DMF | 4-Chloro-2-vinylthiophene | Good to Excellent |

| Heteroaryl-SnBu₃ | Pd₂(dba)₃ | P(t-Bu)₃ | Dioxane | 4-Chloro-2-heteroarylthiophene | Good |

Kumada Coupling with Grignard Reagents

The Kumada coupling, one of the earliest developed cross-coupling reactions, utilizes a Grignard reagent (organomagnesium halide) and an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org This method is advantageous for its use of readily available and highly reactive Grignard reagents. organic-chemistry.org

When 4-chloro-2-iodothiophene is subjected to Kumada coupling conditions, the reaction selectively occurs at the 2-position due to the higher reactivity of the C-I bond compared to the C-Cl bond. This allows for the formation of a C-C bond between the thiophene ring and the organic group from the Grignard reagent.

The catalytic cycle of the Kumada coupling involves the standard steps of oxidative addition of the organic halide to the metal center, transmetalation with the Grignard reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org Nickel catalysts, such as NiCl₂(dppe) or NiCl₂(dppp), are commonly employed, though palladium catalysts can also be effective. wikipedia.orgresearchgate.net A limitation of the Kumada coupling is the high reactivity of Grignard reagents, which can be incompatible with certain functional groups. organic-chemistry.org

| Grignard Reagent | Catalyst | Solvent | Product | Yield |

|---|---|---|---|---|

| Aryl-MgBr | NiCl₂(dppp) | THF | 4-Chloro-2-arylthiophene | Good |

| Alkyl-MgCl | Pd(PPh₃)₄ | Diethyl ether | 4-Chloro-2-alkylthiophene | Moderate to Good |

| Vinyl-MgBr | FeCl₃ | THF/NMP | 4-Chloro-2-vinylthiophene | Moderate |

Direct Arylation via C-H Activation Pathways

Direct arylation via C-H activation is an increasingly important synthetic strategy that avoids the pre-functionalization of one of the coupling partners, offering a more atom- and step-economical approach to biaryl synthesis. researchgate.netorganic-chemistry.org In this reaction, a C-H bond is directly coupled with a C-X bond (where X is a halide or another leaving group).

For 4-chloro-2-iodothiophene, direct arylation could theoretically proceed in two ways: either by reacting the C-I bond with an arene's C-H bond, or by reacting the thiophene's C-H bond with an aryl halide. The former is a more conventional cross-coupling, while the latter represents a direct C-H functionalization of the thiophene ring. Given the presence of the highly reactive C-I bond, a more likely pathway is the palladium-catalyzed coupling of 4-chloro-2-iodothiophene with an arene containing an activatable C-H bond.

The regioselectivity of direct C-H arylation on thiophene rings can be a challenge, as multiple C-H bonds are available for reaction. mdpi.com However, the electronic and steric properties of the substituents on the thiophene ring can direct the arylation to a specific position. In some cases, specific catalysts and reaction conditions have been developed to achieve high regioselectivity. nih.govmanchester.ac.uk For instance, silver(I) has been shown to mediate C-H activation at the α-position of benzo[b]thiophenes at near-room temperature. nih.govmanchester.ac.uk

| Arene Partner | Catalyst | Additive/Ligand | Solvent | Product Type | Selectivity |

|---|---|---|---|---|---|

| Benzene (B151609) | Pd(OAc)₂ | P(o-tol)₃ | DMAc | Biaryl | Variable |

| Indole | PdCl₂(PPh₃)₂ | KOAc | Toluene | Heterobiaryl | Generally C2 of indole |

| Thiophene | Pd(OAc)₂ | PivOH | Dioxane | Bithiophene | Often C2/C5 |

Other Metal-Catalyzed C-C and C-Heteroatom Coupling Reactions

Copper-Mediated C-O Cross-Coupling

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, are well-established methods for the formation of carbon-heteroatom bonds, including C-O bonds. longdom.orgnih.gov These reactions typically involve the coupling of an aryl halide with an alcohol or phenol (B47542) in the presence of a copper catalyst and a base.

In the case of 4-chloro-2-iodothiophene, the C-I bond is the more reactive site for copper-mediated C-O cross-coupling. This allows for the selective introduction of an alkoxy or aryloxy group at the 2-position of the thiophene ring. The reaction is generally tolerant of various functional groups. organic-chemistry.org

Recent advancements in copper catalysis have led to the development of more efficient and milder reaction conditions, often utilizing ligands such as 1,10-phenanthroline (B135089) or various diamines to facilitate the coupling. organic-chemistry.orgrsc.org Copper(I) and copper(II) salts can both be effective catalysts for this transformation. rsc.orgresearchgate.net

| Alcohol/Phenol | Catalyst | Ligand | Base | Product Type | Yield |

|---|---|---|---|---|---|

| Methanol | CuI | 1,10-Phenanthroline | Cs₂CO₃ | 2-Methoxythiophene derivative | Good |

| Phenol | Cu₂O | TMHD | K₂CO₃ | 2-Phenoxythiophene derivative | Good to Excellent |

| Ethanol | CuCl₂ | - | K₃PO₄ | 2-Ethoxythiophene derivative | Moderate to Good |

Iridium-Catalyzed Borylation

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of arenes and heteroarenes, providing access to valuable boronate esters which are key intermediates in Suzuki-Miyaura cross-coupling reactions. nih.govnih.gov This reaction typically employs an iridium catalyst, a borylating agent such as bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin), and a ligand, often a bipyridine derivative. illinois.edu

For a substrate like 4-chloro-2-iodothiophene, iridium-catalyzed borylation would likely occur at one of the available C-H positions, namely the 3- or 5-position. The regioselectivity of the borylation is influenced by steric and electronic factors. nih.gov In many cases, borylation occurs at the least sterically hindered C-H bond. illinois.edu

The resulting borylated thiophene derivative can then be used in subsequent cross-coupling reactions to introduce a wide range of substituents at the position of borylation. This two-step sequence of borylation followed by cross-coupling provides a versatile strategy for the functionalization of the thiophene ring at positions that are not easily accessible through direct coupling with the C-I bond. nih.gov

| Thiophene Substrate | Borylating Agent | Catalyst | Ligand | Product Position | Yield |

|---|---|---|---|---|---|

| 2-Substituted Thiophene | B₂pin₂ | [Ir(cod)OMe]₂ | dtbpy | 5-Borylated | High |

| 3-Substituted Thiophene | HBpin | [Ir(cod)Cl]₂ | bpy | 2- or 5-Borylated | Good |

| 2,5-Disubstituted Thiophene | B₂pin₂ | [Ir(cod)OMe]₂ | dtbpy | 3-Borylated | Good |

Halogen Dance Rearrangements in Halothiophenes

The "halogen dance" (HD) is a base-induced isomerization reaction wherein a halogen atom migrates from its original position on an aromatic or heteroaromatic ring to a more thermodynamically stable location. eurekaselect.comclockss.org This rearrangement is a powerful tool in synthetic chemistry, providing access to isomers that are often difficult to prepare through conventional methods. researchgate.net In mixed halothiophenes like 4-chloro-2-iodothiophene, the differing lability of the halogens introduces a significant element of selectivity.

The halogen dance reaction is initiated by the deprotonation of an acidic ring proton by a strong, non-nucleophilic base, typically a lithium amide such as lithium diisopropylamide (LDA). This generates a transient thienyl anion (a lithiated intermediate). The reaction proceeds through a series of intermolecular halogen-metal exchanges. kobe-u.ac.jp The thienyl anion can abstract a halogen from a neutral halothiophene molecule, propagating a chain reaction that leads to an equilibrium mixture of isomers. The driving force is the formation of the most stable carbanion intermediate. kobe-u.ac.jp

In the specific case of 4-chloro-2-iodothiophene, the most acidic proton is at the C5 position, adjacent to the sulfur atom. Deprotonation here would yield 4-chloro-2-iodo-5-lithiothiophene. Subsequently, the halogen dance can occur. Research on mixed di-halogenated thiophenes has established a clear hierarchy for halogen migration: iodine migrates preferentially over bromine, and bromine over chlorine. ic.ac.uk This is attributed to the weaker C-I bond and the greater polarizability of iodine. Therefore, in 4-chloro-2-iodothiophene, it is the iodine atom at the C2 position that is expected to "dance," while the more robustly bound chlorine atom at C4 is likely to remain in place, acting as a directing group. clockss.org The rearrangement would thus lead to isomers such as 4-chloro-3-iodothiophene.

The outcome of the halogen dance is highly dependent on the reaction conditions, particularly the choice of base and solvent, which can influence both the initial deprotonation site (kinetic vs. thermodynamic control) and the subsequent migration pathway. kobe-u.ac.jp

Base: Strong lithium amide bases like LDA or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are commonly used to induce the halogen dance. researchgate.net The choice of base can alter the regioselectivity of the initial deprotonation. For instance, the use of magnesium bisamides can generate more stable thienylmagnesium species, which may exhibit different rearrangement tendencies compared to their lithium counterparts. kobe-u.ac.jp

Solvent: The polarity and coordinating ability of the solvent play a crucial role. Ethereal solvents like tetrahydrofuran (B95107) (THF) are standard. The addition of co-solvents such as hexamethylphosphoramide (B148902) (HMPA) or N,N,N',N'-tetramethylethylenediamine (TMEDA) can alter the aggregation state and reactivity of the organolithium intermediates, thereby influencing the course of the reaction. For example, solvent effects can switch the regioselectivity of deprotonation, leading to different isomeric products upon rearrangement. kobe-u.ac.jp

| Parameter | Influence on Halogen Dance Regioselectivity | Typical Reagents/Conditions for Halothiophenes |

| Base | Determines the site of initial deprotonation and the stability of the resulting organometallic intermediate. | Lithium Diisopropylamide (LDA), Lithium 2,2,6,6-tetramethylpiperidide (LTMP), Magnesium Bisamides |

| Solvent | Affects the reactivity and aggregation state of the base and the organometallic intermediates. | Tetrahydrofuran (THF), Diethyl ether |

| Additives | Can chelate the metal cation, altering the reactivity and regioselectivity of deprotonation and migration. | Hexamethylphosphoramide (HMPA), N,N,N',N'-tetramethylethylenediamine (TMEDA) |

| Temperature | Can be used to control kinetic versus thermodynamic product formation. Lower temperatures often favor kinetically controlled deprotonation. | Typically -78 °C to room temperature |

The primary synthetic value of the halogen dance lies in its ability to produce substituted thiophenes that are not readily accessible by other means. clockss.orgresearchgate.net The reaction transforms a readily available starting material into a different, often more useful, isomer.

A key advantage is that the organolithium species formed as the final intermediate of the rearrangement can be trapped by a variety of electrophiles. ic.ac.uk This allows for the introduction of a new functional group at the position to which the halogen has migrated. For 4-chloro-2-iodothiophene, a base-induced rearrangement could move the iodine from the C2 to the C3 position, generating a 3-lithio-4-chloro-x-iodothiophene intermediate. Quenching this intermediate with an electrophile (E+) would result in a new, trisubstituted thiophene. This one-pot isomerization/functionalization strategy is a highly efficient method for creating complex heterocyclic structures. rsc.org

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on a halothiophene involves the replacement of a halogen atom by a nucleophile. In 4-chloro-2-iodothiophene, both the chlorine and iodine atoms are potential leaving groups. SNAr reactions on unactivated aryl halides are typically sluggish because of the high energy required to disrupt the aromatic system. libretexts.org

The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The aromaticity is then restored by the expulsion of the halide ion. For this mechanism to be efficient, the thiophene ring usually requires activation by strong electron-withdrawing groups (such as -NO₂) at positions ortho or para to the leaving group, which stabilize the negative charge of the intermediate. libretexts.org Since 4-chloro-2-iodothiophene lacks such activating groups, SNAr reactions would likely require harsh conditions, such as high temperatures or the use of very strong nucleophiles.

Regarding the two potential leaving groups, there is a dichotomy. The rate-determining step is typically the initial nucleophilic attack. This step is facilitated by a more polarized carbon-halogen bond, which would favor the C-Cl bond over the C-I bond due to chlorine's higher electronegativity. youtube.comyoutube.com However, the subsequent elimination step is favored by a better leaving group, which is iodide over chloride. In many SNAr reactions, the C-F bond is the most reactive due to the extreme polarization it induces, even though fluoride (B91410) is a poor leaving group. youtube.com In the absence of strong activation, substitution at either position on 4-chloro-2-iodothiophene would be challenging.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) involves the attack of an electrophile on the π-system of the thiophene ring, leading to the replacement of a hydrogen atom. In 4-chloro-2-iodothiophene, the two available positions for substitution are C3 and C5. The regiochemical outcome is determined by the directing effects of the existing chloro and iodo substituents.

Halogens are deactivating groups due to their electron-withdrawing inductive effect (-I), which lowers the electron density of the ring and slows the reaction rate compared to unsubstituted thiophene. However, they are also ortho, para-directors because of their electron-donating resonance effect (+R), where their lone pairs can stabilize the cationic intermediate (the arenium ion or σ-complex) formed during the reaction. youtube.comyoutube.com

In 4-chloro-2-iodothiophene:

The iodo group at C2 directs incoming electrophiles to the adjacent C3 position.

The chloro group at C4 directs to the adjacent C3 and C5 positions.

Therefore, both substituents direct towards the C3 position, making it an electronically favored site for substitution. The C5 position is also activated by the chloro group. Between the two, the C5 position is an α-position, which is inherently more reactive towards electrophiles in thiophenes than the β-position (C3). The final product distribution will depend on the interplay between these electronic directing effects and steric hindrance from the adjacent substituents, as well as the specific electrophile used. researchgate.netrsc.org

| Substituent | Position | Inductive Effect | Resonance Effect | Directing Effect on Thiophene Ring |

| Iodo | C2 | -I (Deactivating) | +R (Donating) | ortho-directing (to C3) |

| Chloro | C4 | -I (Deactivating) | +R (Donating) | ortho-directing (to C3 and C5) |

Reductive Dehalogenation and Carbon-Halogen Bond Cleavage Studies

Reductive dehalogenation is the process of replacing a halogen atom with a hydrogen atom, typically through reaction with a reducing agent or via electrochemical methods. The carbon-halogen bond strength decreases down the group: C-Cl > C-Br > C-I. doubtnut.comallen.invedantu.com Consequently, the carbon-iodine bond in 4-chloro-2-iodothiophene is significantly weaker and more susceptible to cleavage than the carbon-chlorine bond. quora.com

This difference in bond strength allows for selective dehalogenation. Treatment of 4-chloro-2-iodothiophene with various reducing agents (e.g., organometallic reagents, catalytic hydrogenation, or dissolving metal reductions) would be expected to selectively cleave the C-I bond, yielding 3-chlorothiophene (B103000). Electrochemical reduction has also been shown to cleave carbon-halogen bonds in halothiophenes, with the process typically involving a two-electron transfer to break the bond and protonation of the resulting carbanion. researchgate.net

The cleavage can proceed through different mechanisms, such as heterolytic (ionic) or homolytic (radical) pathways, depending on the reaction conditions. chemistrysteps.com For instance, electrochemical reduction typically involves ionic intermediates, while photochemical methods might involve radical species. Studies on enzymatic systems have also demonstrated the ability of certain bacterial halidohydrolases to catalyze the cleavage of carbon-halogen bonds, representing a potential pathway for bioremediation of halogenated compounds. nih.gov

Advanced Spectroscopic and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 4-Chloro-2-iodothiophene, both proton (¹H) and carbon-13 (¹³C) NMR provide definitive evidence for its substitution pattern. While direct experimental spectra for 4-Chloro-2-iodothiophene are not widely published, the chemical shifts and coupling constants can be reliably predicted based on data from related compounds such as 2-iodothiophene (B115884), 3-chlorothiophene (B103000), and 3-iodothiophene.

The ¹H NMR spectrum of 4-Chloro-2-iodothiophene is expected to show two signals in the aromatic region, corresponding to the two protons on the thiophene (B33073) ring at positions 3 and 5. These protons constitute an AX spin system, appearing as two distinct doublets due to mutual coupling.

The proton at position 3 (H-3) is adjacent to the iodine-bearing carbon.

The proton at position 5 (H-5) is adjacent to the sulfur atom and meta to the chlorine atom.

The electron-withdrawing nature of the halogen substituents deshields these protons, shifting their resonance signals downfield. The characteristic coupling constant between H-3 and H-5 across the sulfur atom in a 2,4-disubstituted thiophene is typically small.

Predicted ¹H NMR Data

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.15 | Doublet (d) | ~1.5 - 2.0 |

| H-5 | ~7.40 | Doublet (d) | ~1.5 - 2.0 |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Four distinct signals are expected for the four carbons of the thiophene ring.

C-2: This carbon is directly bonded to the highly electronegative and heavy iodine atom, which significantly influences its chemical shift. The "heavy atom effect" of iodine typically shifts the signal of the directly attached carbon far upfield.

C-3: This carbon is adjacent to both substituted carbons.

C-4: Bonded to the chlorine atom, its signal will be shifted downfield.

C-5: This carbon is adjacent to the sulfur atom and the chlorine-substituted carbon.

Predicted ¹³C NMR Data

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-2 (C-I) | ~75.0 |

| C-3 | ~131.0 |

| C-4 (C-Cl) | ~128.0 |

| C-5 | ~137.0 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The electron impact (EI) mass spectrum of 4-Chloro-2-iodothiophene would exhibit a distinct molecular ion peak.

The calculated molecular weight of 4-Chloro-2-iodothiophene (C₄H₂ClIS) is approximately 259.48 g/mol . A key feature in its mass spectrum is the isotopic pattern arising from the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would result in a characteristic M+ and M+2 peak cluster.

The fragmentation of the molecular ion is energetically driven, often leading to the cleavage of the weakest bonds. The carbon-iodine bond is significantly weaker than the carbon-chlorine and carbon-carbon bonds, making the loss of an iodine radical a primary fragmentation pathway.

Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Ion Fragment | Description of Loss |

| ~260/262 | [C₄H₂³⁵ClIS]⁺ / [C₄H₂³⁷ClIS]⁺ | Molecular Ion (M⁺) |

| ~133/135 | [C₄H₂³⁵ClS]⁺ / [C₄H₂³⁷ClS]⁺ | Loss of Iodine radical (∙I) |

| ~225 | [C₄H₂IS]⁺ | Loss of Chlorine radical (∙Cl) |

| ~98 | [C₄H₂S]⁺ | Loss of ∙I and ∙Cl radicals |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of 4-Chloro-2-iodothiophene would display characteristic absorption bands for the thiophene ring and the carbon-halogen bonds.

The key vibrational modes expected are:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹.

C=C stretching: Vibrations associated with the carbon-carbon double bonds within the aromatic thiophene ring.

C-Cl stretching: The carbon-chlorine bond stretch is a strong absorption in the fingerprint region.

C-I stretching: The carbon-iodine bond, being weaker and involving a heavier atom, absorbs at a lower frequency.

Characteristic IR Absorption Bands

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Aromatic C=C stretch | 1550 - 1400 | Medium |

| C-Cl stretch | 850 - 550 | Strong |

| C-I stretch | 600 - 500 | Strong |

Electronic Absorption and Emission Spectroscopy in Photochemical Studies

Electronic spectroscopy provides insights into the electronic transitions within a molecule and its subsequent photochemical behavior. The study of halothiophenes, particularly iodothiophenes, is crucial for understanding photo-induced chemical transformations. nih.gov

The near-ultraviolet absorption spectrum of compounds like 4-Chloro-2-iodothiophene is dominated by π → π* transitions within the thiophene ring. However, the presence of the iodine atom introduces additional electronic states, including n → σ* and π → σ* transitions associated with the C-I bond. aip.org Upon absorption of UV light (e.g., around 268 nm), the molecule is promoted to an excited electronic state. aip.org

Research on 2-iodothiophene has shown that excitation is primarily to a π → π* state. nih.gov This state can then undergo a nonadiabatic transition to a dissociative π → σ* state localized on the C-I bond. nih.govaip.org This process leads to the rapid fission of the weak C-I bond, producing a thienyl radical and an iodine atom, often within picoseconds. aip.orgarxiv.org This photodissociation pathway is a dominant feature of iodinated aromatic and heteroaromatic compounds and is the primary photochemical event for 4-Chloro-2-iodothiophene. arxiv.org Emission studies (fluorescence and phosphorescence) are less common for such molecules due to the efficient photodissociation pathway which quenches emissive decay.

X-ray Crystallography for Precise Molecular Geometry Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise data on bond lengths, bond angles, and intermolecular interactions of 4-Chloro-2-iodothiophene in the solid state.

As of this writing, a published crystal structure for 4-Chloro-2-iodothiophene was not found in the surveyed literature. However, a crystallographic analysis would be expected to reveal:

Precise Bond Lengths: The exact lengths of the C-I, C-Cl, C-S, and C-C bonds.

Bond Angles: The internal angles of the thiophene ring, confirming its geometry.

Planarity: Confirmation of the planarity or any slight deviation in the thiophene ring.

Intermolecular Interactions: The packing of molecules in the crystal lattice, which could be influenced by halogen bonding (e.g., I···S or Cl···S interactions) or π-stacking of the thiophene rings. For instance, in the related structure of 4-chloro-2-iodoaniline, a Cl···I contact is observed. nih.gov

Such data is invaluable for benchmarking theoretical calculations and understanding the subtle electronic effects of the halogen substituents on the molecular structure.

In-situ Spectroscopic Monitoring of Reaction Kinetics

The study of reaction kinetics through in-situ spectroscopic monitoring provides a powerful methodology for understanding the intricate details of a chemical transformation as it occurs. This approach allows for the real-time tracking of reactant consumption, intermediate formation, and product generation without the need for isolating species from the reaction mixture. iastate.edu Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly well-suited for this purpose, offering a non-invasive window into the reaction vessel. azom.comrsc.org By collecting a series of spectra over time, researchers can obtain valuable kinetic and mechanistic data, including reaction rates, the abundance of active intermediates, and the sequence of their formation. iastate.edursc.org

In the context of 4-Chloro-2-iodothiophene, in-situ monitoring can be instrumental in elucidating the mechanisms of its various coupling reactions. For instance, in a hypothetical Sonogashira cross-coupling reaction—a common and vital carbon-carbon bond-forming reaction for aryl halides—the progress can be meticulously followed. researchgate.net This reaction would involve the coupling of 4-Chloro-2-iodothiophene with a terminal alkyne, such as phenylacetylene, catalyzed by a palladium complex.

The reaction progress can be monitored by observing the change in concentration of the starting materials and the product over time. By selecting characteristic signals in the chosen spectroscopic method (e.g., a specific proton resonance in ¹H NMR or a vibrational band in IR) for each key species, a kinetic profile can be constructed.

Detailed Research Findings

While specific experimental kinetic data for the in-situ monitoring of 4-Chloro-2-iodothiophene reactions are not extensively available in published literature, we can construct a representative model based on established principles of palladium-catalyzed cross-coupling reactions. nih.gov Consider the palladium-catalyzed Sonogashira coupling of 4-Chloro-2-iodothiophene with phenylacetylene.

The reaction would be initiated by the addition of the palladium catalyst to a mixture of the reactants. A series of spectra would then be acquired at regular intervals. iastate.edu In ¹H NMR spectroscopy, for example, distinct signals corresponding to the thiophene protons of 4-Chloro-2-iodothiophene would decrease in intensity, while new signals corresponding to the product, 4-chloro-2-(phenylethynyl)thiophene, would emerge and grow.

The data collected from such an in-situ experiment can be tabulated to visualize the reaction progress. The following interactive table represents hypothetical data from monitoring this reaction, where concentrations are determined from the integration of characteristic NMR signals relative to an internal standard.

| Time (minutes) | [4-Chloro-2-iodothiophene] (M) | [4-chloro-2-(phenylethynyl)thiophene] (M) |

|---|---|---|

| 0 | 0.100 | 0.000 |

| 10 | 0.081 | 0.019 |

| 20 | 0.065 | 0.035 |

| 30 | 0.052 | 0.048 |

| 40 | 0.042 | 0.058 |

| 50 | 0.034 | 0.066 |

| 60 | 0.027 | 0.073 |

| 90 | 0.015 | 0.085 |

| 120 | 0.008 | 0.092 |

From this data, a kinetic profile can be plotted, showing the concentration of reactants and products as a function of time. By analyzing the rate of disappearance of the starting material, the initial reaction rate can be determined. Further analysis, such as varying the initial concentrations of the reactants and catalyst, would allow for the determination of the reaction order with respect to each component, providing deep insights into the reaction mechanism, including the rate-determining step. nih.govnih.gov This quantitative analysis is crucial for optimizing reaction conditions to improve yield and efficiency. rsc.org

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and predicting the reactivity of halogenated thiophenes. DFT calculations offer a balance between computational cost and accuracy, making them suitable for studying molecules of this size and complexity.

Computational analyses are instrumental in determining the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For thiophene (B33073) derivatives, DFT methods like B3LYP are frequently utilized to calculate the electronic structure and related properties. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transition properties. A smaller gap generally implies higher reactivity.

The distribution of electron density within the 4-Chloro-2-iodothiophene molecule is significantly influenced by the presence of the electronegative halogen atoms. This charge distribution plays a crucial role in determining the molecule's electrostatic potential and its interactions with other chemical species. Computational studies on related chlorothiophene-based compounds have utilized DFT to gain insights into their Molecular Electrostatic Potential (MEP) plots, which visualize the charge distribution and are crucial for understanding intermolecular interactions .

| Computational Method | Predicted Property | Significance |

|---|---|---|

| Density Functional Theory (DFT) | Optimized Molecular Geometry | Provides the most stable 3D structure of the molecule. |

| Density Functional Theory (DFT) | HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic transition properties. |

DFT calculations are pivotal in investigating the mechanisms of reactions involving halogenated thiophenes, such as the "halogen dance" rearrangement. This type of reaction involves the base-catalyzed intramolecular migration of a halogen atom. Computational studies on iodothiophenes have proposed iodo-bridged transition states and have been used to investigate various isomerization and disproportionation pathways. researchgate.net By calculating the energies of reactants, products, and transition states, researchers can map out the potential energy landscape of the reaction and determine the most favorable mechanistic pathways. researchgate.netwhiterose.ac.uk

For the halogen dance reaction in thiophenes, DFT has been employed to locate and characterize transition states, which are crucial for understanding the lithium-halogen exchange at the core of the mechanism. whiterose.ac.uk These calculations provide insights into the kinetic and thermodynamic favorability of different reaction steps. While much of the detailed research has focused on bromo- and iodothiophenes, the principles can be extended to understand the potential for similar rearrangements in 4-Chloro-2-iodothiophene. researchgate.netresearchgate.net

Computational tools, including DFT and machine learning models, are increasingly used to predict the regioselectivity and site-selectivity of organic reactions. rsc.orgresearchgate.net These predictions are vital for synthetic planning. For substituted thiophenes like 4-Chloro-2-iodothiophene, which possess multiple potential reaction sites, theoretical calculations can help determine the most likely position for electrophilic or nucleophilic attack.

By analyzing factors such as charge distribution, steric hindrance, and the energies of reaction intermediates, computational models can predict the major products of a reaction with a high degree of accuracy. mit.educhemrxiv.org These predictive models are becoming indispensable tools for synthetic chemists, enabling the more efficient design of synthetic routes. chemrxiv.orgsemanticscholar.org

Quantum Chemical Modeling of Photodissociation Dynamics

The interaction of 4-Chloro-2-iodothiophene with light can lead to the cleavage of its chemical bonds, a process known as photodissociation. Quantum chemical modeling provides a framework for understanding the intricate electronic and structural changes that occur during these ultrafast events. diva-portal.org

Studies on the photochemistry of 2-iodothiophene (B115884) reveal that UV excitation leads to C-I bond fission. escholarship.org Theoretical calculations suggest that the absorption spectrum of iodothiophene involves both bound π → π* states and dissociative (nI/π) → σ* C−I excited states. researchgate.net Time-resolved spectroscopic experiments, coupled with quantum chemical calculations, can track the evolution of the molecule from its initial excited state to the final dissociation products. escholarship.org Similar principles are expected to govern the photodissociation dynamics of 4-Chloro-2-iodothiophene, with the relative strengths of the C-Cl and C-I bonds influencing the primary dissociation pathway.

Ab Initio and Semi-Empirical Methods for Molecular Properties

Beyond DFT, other computational methods are employed to study the properties of molecules like 4-Chloro-2-iodothiophene. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy by explicitly accounting for electron correlation, though at a greater computational expense. These methods are often considered the "gold standard" for calculating molecular properties.

Semi-empirical methods, on the other hand, are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data. wikipedia.orgnih.gov This makes them computationally much faster than ab initio or DFT methods, allowing for the study of larger molecular systems. nih.gov Methods like AM1, PM3, and MNDO fall into this category and can be used to predict properties such as heats of formation, dipole moments, and molecular geometries. wikipedia.orgnih.gov

| Method Type | Examples | Key Features |

|---|---|---|

| Ab Initio | Møller-Plesset (MP2), Coupled Cluster (CC) | High accuracy, computationally expensive, explicitly treats electron correlation. |

| Semi-Empirical | AM1, PM3, MNDO | Faster than ab initio/DFT, uses empirical parameters, suitable for large molecules. |

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations provide a way to study the time evolution of a chemical system, offering insights into reaction pathways and mechanisms. Ab initio molecular dynamics (AIMD) combines quantum mechanical calculations of forces with classical equations of motion to simulate the dynamic behavior of atoms and molecules. mdpi.com

MD simulations can be used to explore the potential energy surface of a reaction and identify the most probable reaction pathways. nih.gov This approach is particularly useful for complex reactions with multiple steps and intermediates. By simulating the trajectories of the atoms over time, researchers can gain a deeper understanding of the factors that control the reaction outcome, including conformational changes and solvent effects.

Applications of 4 Chloro 2 Iodothiophene As a Versatile Synthetic Building Block

Precursor for Complex Thiophene (B33073) Derivatives

The differential reactivity of the C-I and C-Cl bonds in 4-chloro-2-iodothiophene is the cornerstone of its utility as a synthetic precursor. The carbon-iodine bond is significantly more reactive towards oxidative addition with transition metal catalysts, such as palladium, compared to the more robust carbon-chlorine bond. This reactivity difference allows for selective functionalization at the 2-position, leaving the 4-position available for subsequent transformations.

Synthesis of Polysubstituted Thiophenes with Defined Architectures

The synthesis of polysubstituted thiophenes with precise substitution patterns is readily achievable using 4-chloro-2-iodothiophene as a starting material. A range of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, can be employed to introduce a variety of substituents at the 2-position with high selectivity.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. In the case of 4-chloro-2-iodothiophene, the iodine at the 2-position selectively reacts with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. The chlorine atom at the 4-position remains intact for potential further functionalization.

Stille Coupling: The Stille reaction utilizes an organotin compound as the coupling partner. Similar to the Suzuki coupling, the reaction with 4-chloro-2-iodothiophene proceeds selectively at the C-I bond, allowing for the introduction of various alkyl, vinyl, aryl, or alkynyl groups.

Sonogashira Coupling: This powerful reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. With 4-chloro-2-iodothiophene, the Sonogashira coupling occurs exclusively at the 2-position, providing a straightforward route to 2-alkynyl-4-chlorothiophenes. These products can serve as versatile intermediates for the synthesis of more complex molecules.

The following table provides a general overview of these selective cross-coupling reactions:

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki | R-B(OR)₂ | Pd(PPh₃)₄, Base | 2-R-4-chlorothiophene |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄, Cu(I) salt | 2-R-4-chlorothiophene |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base | 2-(R-C≡C)-4-chlorothiophene |

Interactive Data Table: Click on a reaction type to view a representative reaction scheme.

Suzuki Coupling Scheme

Cl I Cl R

| | | |

S--C--C--H + R-B(OR)2 --[Pd]--> S--C--C--H

|| || || ||

H-C--C-H H-C--C-H

Stille Coupling Scheme

Cl I Cl R

| | | |

S--C--C--H + R-Sn(Alkyl)3 --[Pd]--> S--C--C--H

|| || || ||

H-C--C-H H-C--C-H

Sonogashira Coupling Scheme

Cl I Cl C≡C-R

| | | |

S--C--C--H + H-C≡C-R --[Pd/Cu]--> S--C--C--H

|| || || ||

H-C--C-H H-C--C-H

Construction of Fused Polycyclic Heterocyclic Systems

4-Chloro-2-iodothiophene is a valuable precursor for the synthesis of fused polycyclic heterocyclic systems containing a thiophene ring. By first functionalizing the 2-position and then utilizing the chlorine atom at the 4-position for a subsequent ring-closing reaction, a variety of bicyclic and polycyclic structures can be accessed.

For instance, the synthesis of thieno[3,2-b]pyridines can be envisioned by introducing a suitable nitrogen-containing substituent at the 2-position, followed by an intramolecular cyclization involving the chloro group at the 4-position. Similarly, the construction of other fused systems, such as thieno[2,3-d]pyrimidines, can be achieved through carefully designed synthetic routes that exploit the sequential reactivity of the two halogen atoms. These fused heterocyclic systems are of significant interest in medicinal chemistry and materials science due to their unique electronic and biological properties.

Incorporation into Oligothiophenes and Polythiophenes for Material Synthesis

Oligothiophenes and polythiophenes are classes of conjugated polymers that have garnered significant attention for their applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). 4-Chloro-2-iodothiophene can be strategically incorporated into these materials to tune their electronic properties and morphology.

Through sequential cross-coupling reactions, 4-chloro-2-iodothiophene can be used to create well-defined oligothiophenes with specific functionalities. For example, it can act as a building block in an iterative synthesis, allowing for the controlled growth of an oligomer chain.

Furthermore, derivatives of 4-chloro-2-iodothiophene can be used as monomers in polymerization reactions. For example, after conversion of the iodo group to a more reactive species for polymerization, such as a boronic ester or a Grignard reagent, the resulting monomer can participate in polymerization reactions like Suzuki polycondensation or Grignard Metathesis (GRIM) polymerization. The presence of the chloro-substituent on the resulting polymer backbone can influence its solubility, processability, and electronic properties.

Role in Radiolabeling Synthesis

The presence of a halogen atom, particularly iodine, makes 4-chloro-2-iodothiophene a potential precursor for the synthesis of radiolabeled compounds. Radioisotopes are invaluable tools in various fields, including drug discovery, metabolism studies, and medical imaging.

Incorporation of Carbon-14 and Other Isotopes

Carbon-14 (¹⁴C) is a long-lived beta-emitting isotope that is widely used in drug metabolism and pharmacokinetic studies. While direct labeling of a molecule with ¹⁴C can be challenging, 4-chloro-2-iodothiophene can serve as a precursor for introducing a ¹⁴C-labeled group. For instance, a ¹⁴C-labeled substituent can be introduced at the 2-position via a cross-coupling reaction using a ¹⁴C-labeled coupling partner. This "late-stage" functionalization approach is often more efficient than a multi-step synthesis starting from a simple ¹⁴C-labeled precursor.

While specific examples directly utilizing 4-chloro-2-iodothiophene for ¹⁴C labeling are not abundant in readily available literature, the principles of organometallic cross-coupling reactions are well-established for isotopic labeling.

Synthetic Routes to Labeled Organic Molecules

The general strategy for using 4-chloro-2-iodothiophene in the synthesis of labeled organic molecules involves a two-step process:

Selective functionalization at the 2-position: A cross-coupling reaction is performed to introduce a non-labeled or isotopically labeled group at the position of the iodine atom.

Further elaboration or coupling at the 4-position: The remaining chloro group can then be used as a handle for further synthetic modifications, including the introduction of another functional group or for coupling to a larger molecular scaffold.

This stepwise approach allows for the precise placement of an isotopic label within a target molecule. For example, a complex unlabeled fragment can be attached at the 2-position, and then a smaller, isotopically labeled group can be introduced at the 4-position in a later synthetic step. This strategy can be particularly advantageous when the isotopically labeled reagent is expensive or has limited availability.

Intermediates for Functional Materials Development

The following sections provide a general overview of how substituted thiophenes are utilized in these fields. It is important to note that this information is based on the broader class of thiophene compounds and not specifically on 4-Chloro-2-iodothiophene, for which dedicated research findings could not be located.

Monomers for Conductive Polymer Films via Plasma Polymerization

Plasma polymerization is a technique used to deposit thin polymer films onto a substrate. This process involves introducing a monomer into a plasma environment, where it is fragmented and activated to form reactive species that then polymerize on a surface. While there is research on the plasma polymerization of thiophene and its derivatives to create conductive films, specific studies detailing the use of 4-Chloro-2-iodothiophene as a monomer in this process are not found in the reviewed literature. mdpi.commdpi.comnih.gov

Generally, the properties of plasma-polymerized thiophene films, such as conductivity and stability, are influenced by the plasma conditions (e.g., power, pressure, and monomer flow rate) and the chemical structure of the monomer. researchgate.net The inclusion of halogen atoms like chlorine can potentially influence the electronic properties and polymerization behavior of the monomer, but without specific experimental data for 4-Chloro-2-iodothiophene, any potential effects remain speculative. Doping of these films, often with iodine, is a common method to enhance their conductivity. mdpi.com

Precursors for Optoelectronic Materials

Thiophene derivatives are widely employed as precursors in the synthesis of materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). merckmillipore.comep2-bayreuth.de These applications leverage the tunable electronic and optical properties of poly- and oligothiophenes, which can be modified through the introduction of various substituents on the thiophene ring.

The general synthetic utility of halothiophenes suggests that 4-Chloro-2-iodothiophene could potentially serve as a precursor in cross-coupling reactions (e.g., Suzuki, Stille, or direct arylation) to construct more complex conjugated molecules. rsc.orgnih.gov The chloro and iodo substituents offer distinct reactivity, allowing for selective functionalization. However, specific examples of the synthesis of optoelectronic materials starting from 4-Chloro-2-iodothiophene are not described in the available scientific reports.

Building Blocks for Organic Semiconductors

Organic semiconductors are the active components in many organic electronic devices. Thiophene-based materials are a prominent class of organic semiconductors due to their excellent charge transport properties and environmental stability. merckmillipore.comnih.gov The performance of these materials is highly dependent on their molecular structure, which influences their packing in the solid state and their electronic energy levels (HOMO and LUMO).